4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile typically involves the reaction of 4,4-dimethyl-2-pentanone with trimethylsilyl cyanide in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as distillation or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with enzymes that catalyze the hydrolysis or reduction of nitriles .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-pentanone: A precursor in the synthesis of 4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile.
Trimethylsilyl cyanide: Another precursor used in the synthesis.
4,4-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and protection to the nitrile group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4-dimethyl-2-trimethylsilyloxypentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOSi/c1-10(2,3)7-9(8-11)12-13(4,5)6/h9H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMFPIEONREOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C#N)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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